Sub-50 Nanomolar CES2 Inhibition: 75-Fold Improvement Over Clinical Comparator Loperamide
The target compound inhibits human CES2 with an IC50 of 20 nM (Ki = 42 nM) in human liver microsomes using fluorescein diacetate as substrate [1]. By comparison, loperamide—the most widely referenced clinical CES2 inhibitor—exhibits a Ki of 1.5 μM (1,500 nM) under similar conditions . This represents an approximately 36-fold improvement in binding affinity (Ki-based) and a 75-fold improvement in functional inhibition potency (IC50-based), positioning this compound among the most potent CES2 inhibitors reported to date.
| Evidence Dimension | CES2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM (human liver microsomes, fluorescein diacetate substrate, 10 min preincubation) |
| Comparator Or Baseline | Loperamide: Ki = 1.5 μM (1,500 nM) for CES2 (human liver microsomes or recombinant enzyme) |
| Quantified Difference | ~36-fold lower Ki; ~75-fold lower IC50 vs. loperamide |
| Conditions | Human liver microsomes; fluorescein diacetate (FD) as CES2-selective substrate; 10 min preincubation with inhibitor prior to substrate addition |
Why This Matters
For procurement decisions in DMPK or toxicology studies requiring CES2 inhibition as a positive control, this compound offers substantially higher potency than the standard-of-care comparator loperamide, enabling lower working concentrations and reduced off-target risk.
- [1] BindingDB BDBM50154561; ChEMBL CHEMBL3774603. CES2 IC50 = 20 nM, Ki = 42 nM. Assay: human liver microsomes, fluorescein diacetate substrate. View Source
